molecular formula C13H18F2N2 B1491594 {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1283665-71-3

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Cat. No. B1491594
CAS RN: 1283665-71-3
M. Wt: 240.29 g/mol
InChI Key: CCUAPWFPBWMYTN-UHFFFAOYSA-N
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Description

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine, also known as 2,4-difluoromethylpiperidine, is an organic compound with a molecular formula of C7H11F2N. It is a colorless liquid with a boiling point of 112°C. It is used in a variety of synthetic processes, and is a useful intermediate in the synthesis of organic compounds.

Mechanism of Action

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanaminemethylpiperidine acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, halides, and nitriles, to form new C-C and C-N bonds. In addition, it can also be used in the synthesis of amines, such as primary, secondary, and tertiary amines.
Biochemical and Physiological Effects
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanaminemethylpiperidine is not known to have any direct biochemical or physiological effects. However, it is used as a building block in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes, which can have a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanaminemethylpiperidine in laboratory experiments is its high reactivity. It is highly reactive with a variety of electrophiles, making it an ideal building block for the synthesis of a variety of organic compounds. However, it is not particularly stable, and is prone to hydrolysis and oxidation. In addition, it is also relatively expensive, making it less than ideal for large-scale synthesis.

Future Directions

The use of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanaminemethylpiperidine in the synthesis of organic compounds is likely to continue to be an important area of research. In particular, there is potential for the development of new synthetic pathways for the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, there is potential for the use of {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanaminemethylpiperidine in the synthesis of polymers, such as polyurethanes and polyesters, as well as in the synthesis of polyamides. Finally, there is potential for the development of new applications for {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanaminemethylpiperidine, such as in the synthesis of surfactants, antioxidants, and other specialty chemicals.

Scientific Research Applications

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanaminemethylpiperidine is used as a building block in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, such as polyurethanes and polyesters, as well as in the synthesis of polyamides. In addition, it is used in the synthesis of a variety of other compounds, such as surfactants, antioxidants, and other specialty chemicals.

properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-4-3-11(13(15)6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAPWFPBWMYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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